molecular formula C17H17BrN2O B6073217 N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Cat. No. B6073217
M. Wt: 345.2 g/mol
InChI Key: ULJYLFFRAZABPX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as BRD-9424, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. Inhibition of BRD4 activity by N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide leads to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been found to modulate the expression of genes involved in cell cycle regulation, DNA damage repair, and apoptosis. It has also been shown to affect the levels of certain cytokines and chemokines that are involved in immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is its specificity for BRD4. This makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the synthesis of N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is complex and may not be easily scalable for large-scale experiments.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of interest is the development of analogs that have improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response to N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide treatment. Finally, the therapeutic potential of N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in other diseases, such as cardiovascular disease and neurodegenerative disorders, should be explored.
In conclusion, N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a novel small molecule inhibitor that has potential therapeutic applications in cancer and other diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in a scientific paper published by the researchers who discovered N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. The paper provides a step-by-step guide to the synthesis method, including the chemical structures of the intermediates and the final product.

Scientific Research Applications

N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(3-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(3-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c18-15-6-3-7-16(10-15)19-17(21)12-20-9-8-13-4-1-2-5-14(13)11-20/h1-7,10H,8-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJYLFFRAZABPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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